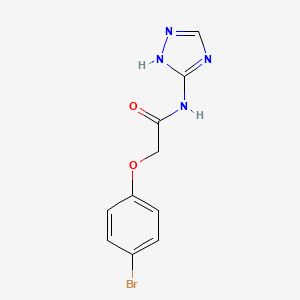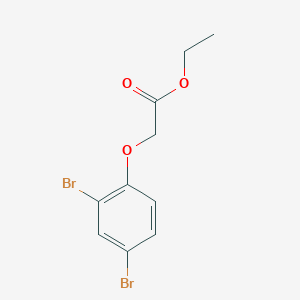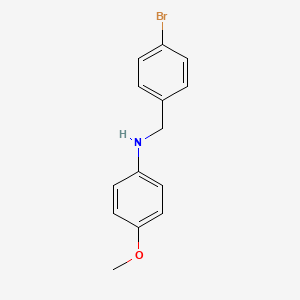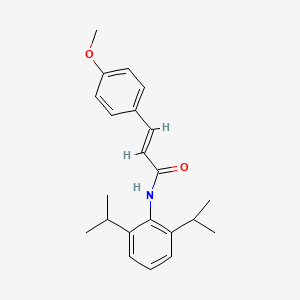![molecular formula C18H16BrFN2S B5597507 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step chemical reactions, including condensation, cyclization, and functionalization steps. For instance, related thiazolopyrimidines have been synthesized through reactions involving substituted aldehydes and anhydrous sodium acetate in glacial acetic acid, demonstrating the complex synthetic routes employed to obtain these molecules (Selvam et al., 2012).
Molecular Structure Analysis
The structural characterization of similar compounds has been achieved using techniques such as IR, NMR, mass spectrometry, and single crystal diffraction. These methods confirm the planar conformations and specific substitutions on the heterocyclic rings, essential for understanding the compound's chemical behavior (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of fluorophenyl groups can affect the molecule's electron distribution and reactivity, making it a candidate for further functionalization reactions. The thiazole moiety also contributes to the compound's chemical behavior, potentially engaging in hydrogen bonding and other non-covalent interactions (Sagar et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds within this class are directly related to their molecular architecture. For instance, the introduction of fluorine atoms can significantly impact the compound's lipophilicity and solid-state packing, as evidenced by single-crystal X-ray diffraction studies that reveal the molecules' conformation and intermolecular interactions (B. Kariuki et al., 2021).
科学的研究の応用
Anticancer Properties
Research indicates that compounds related to 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide demonstrate potential as anticancer agents. A study by Ivasechko et al. (2022) on novel pyridine-thiazole hybrid molecules, which are structurally similar, highlighted their high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. The compounds showed selective toxicity towards cancer cells over normal cells, indicating their potential in cancer therapy (Ivasechko et al., 2022).
Fluorescent Properties
A study by Li et al. (2009) investigated a fluorophore structurally related to 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide. This study highlighted the compound's unique fluorescent properties, which are sensitive to solvent variations. This property could be useful in developing new fluorescent materials for various scientific applications, such as bioimaging or chemical sensing (Li et al., 2009).
Potential in Imaging Techniques
In another study, Siméon et al. (2007) synthesized analogs of the compound for potential use in imaging techniques like positron emission tomography (PET). One analog demonstrated high affinity and stability, making it a promising candidate for PET imaging of brain receptors (Siméon et al., 2007).
Antimicrobial Activity
A study conducted by Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity. This study suggests that compounds related to 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide may have potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
特性
IUPAC Name |
4-(4-fluorophenyl)-2-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S.BrH/c1-11-17(15-4-2-3-13(15)9-20-11)18-21-16(10-22-18)12-5-7-14(19)8-6-12;/h5-10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYNUHZYFAOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=C1C3=NC(=CS3)C4=CC=C(C=C4)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

